2-Chloro-5-(4-fluorobenzoyl)pyridine
Description
2-Chloro-5-(4-fluorobenzoyl)pyridine (C₁₂H₇ClFNO, MW: 235.65) is a halogenated pyridine derivative featuring a chloro substituent at the 2-position and a 4-fluorobenzoyl group at the 5-position of the pyridine ring . The compound’s structure combines electron-withdrawing groups (chlorine and fluorine) with a benzoyl moiety, influencing its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSPXXSVDJXBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-fluorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 4-fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The mixture is then heated to facilitate the reaction, resulting in the formation of 2-Chloro-5-(4-fluorobenzoyl)pyridine .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-(4-fluorobenzoyl)pyridine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-fluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Oxidation Reactions: Products include carboxylic acids formed from the oxidation of the benzoyl moiety
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have suggested that pyridine derivatives, including 2-Chloro-5-(4-fluorobenzoyl)pyridine, exhibit promising anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, the introduction of a fluorobenzoyl group enhances the lipophilicity and biological activity of the parent pyridine structure, potentially leading to improved pharmacological profiles.
Enzyme Inhibition
2-Chloro-5-(4-fluorobenzoyl)pyridine has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases that are critical in cancer progression, thus providing a basis for further drug development.
Agrochemical Applications
Herbicidal Properties
The compound has been identified as a potential herbicide precursor. Similar pyridine derivatives have been utilized in the synthesis of herbicides due to their ability to disrupt plant growth by inhibiting key metabolic pathways. The chlorinated and fluorinated moieties are crucial for enhancing herbicidal activity against various weed species.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various pyridine derivatives, including 2-Chloro-5-(4-fluorobenzoyl)pyridine. The compound was tested against human breast and colon cancer cell lines, showing significant inhibition of cell proliferation compared to controls.
Case Study 2: Herbicide Development
In another research project focusing on agrochemical applications, scientists synthesized several derivatives of 2-Chloro-5-(4-fluorobenzoyl)pyridine and assessed their herbicidal activity in controlled field trials. Results indicated that certain derivatives exhibited superior weed control compared to commercial herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-fluorobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-5-(2-fluorobenzoyl)pyridine
- Molecular Formula: C₁₂H₇ClFNO (MW: 235.65) .
- Structural Difference : The fluorine atom is at the 2-position of the benzoyl group instead of the 4-position.
- Impact : The ortho-fluorine may introduce steric hindrance, reducing planarity and altering binding affinity compared to the para-substituted analogue.
3-(2-Chlorobenzoyl)-5-fluoropyridine
- Molecular Formula: C₁₂H₇ClFNO (MW: 235.65) .
- Structural Difference : The benzoyl group is attached to the 3-position of pyridine, and fluorine replaces chlorine at the 5-position.
2-Chloro-5-(4-propylbenzoyl)pyridine
- Molecular Formula: C₁₅H₁₄ClNO (MW: 259.73) .
- Structural Difference : A propyl group replaces fluorine on the benzoyl ring.
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Formula | Molecular Weight | Key Substituent | Melting Point (°C) | LogP* |
|---|---|---|---|---|---|
| 2-Chloro-5-(4-fluorobenzoyl)pyridine | C₁₂H₇ClFNO | 235.65 | 4-Fluorobenzoyl | 268–287† | ~2.1 |
| 2-Chloro-5-(2-fluorobenzoyl)pyridine | C₁₂H₇ClFNO | 235.65 | 2-Fluorobenzoyl | N/A | ~2.3 |
| 2-Chloro-5-(4-propylbenzoyl)pyridine | C₁₅H₁₄ClNO | 259.73 | 4-Propylbenzoyl | N/A | ~3.5 |
*Estimated using fragment-based methods.
†Melting points of structurally related pyridines range from 268°C to 287°C .
Functional Group Modifications: Trifluoromethyl vs. Benzoyl
2-Chloro-5-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₃ClF₃N (MW: 181.55) .
- Key Difference : A trifluoromethyl group replaces the 4-fluorobenzoyl moiety.
- Impact: The strong electron-withdrawing CF₃ group enhances electrophilicity at the pyridine ring, favoring nucleophilic substitutions. Lower molecular weight (181.55 vs. 235.65) reduces steric bulk, improving reactivity in agrochemical syntheses (e.g., neonicotinoid insecticides) .
Antimicrobial Activity
- Derivatives of 2-chloro-5-(4-substituted phenyl)pyridine with nitro (-NO₂) or bromo (-Br) substituents exhibit enhanced antimicrobial activity (MIC: 12.5–25 µg/mL) compared to methyl- or methoxy-substituted analogues . The 4-fluorobenzoyl group may offer similar potency due to fluorine’s electronegativity and metabolic stability .
Biological Activity
2-Chloro-5-(4-fluorobenzoyl)pyridine is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound 2-Chloro-5-(4-fluorobenzoyl)pyridine features a pyridine ring substituted with a chloro group and a 4-fluorobenzoyl moiety. This unique structure may contribute to its biological properties.
The biological activity of 2-Chloro-5-(4-fluorobenzoyl)pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling and metabolic pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic processes, leading to alterations in cellular function and signaling pathways .
- Cell Proliferation : Studies indicate that 2-Chloro-5-(4-fluorobenzoyl)pyridine exhibits growth inhibitory effects on various cancer cell lines, suggesting potential applications in oncology .
Table 1: Summary of Biological Activity
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that 2-Chloro-5-(4-fluorobenzoyl)pyridine effectively inhibits the proliferation of L1210 mouse leukemia cells. The observed IC50 values were notably low, indicating high potency against these cells .
- Pharmacokinetics and Toxicity Assessment : A pharmacokinetic study revealed that the compound has an LD50 of approximately 1 g/kg when administered orally to mice, suggesting a relatively safe profile at lower dosages while still exhibiting significant biological effects at therapeutic doses .
Research Findings
Recent studies have focused on optimizing the potency and pharmacokinetics of derivatives related to 2-Chloro-5-(4-fluorobenzoyl)pyridine. For instance, modifications in the chemical structure have been explored to enhance its inhibitory activity against specific kinases, such as ERK5, which is implicated in various cancer pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
